[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone
Description
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14-11-15(2)13-16(12-14)18-3-5-19(6-4-18)17(21)20-7-9-22-10-8-20/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMNXZAVKYHJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperazine derivative. This can be achieved by reacting 3,5-dimethylphenylamine with piperazine in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then reacted with morpholine and a carbonyl source, such as phosgene or a similar reagent, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up to meet commercial demands. Catalysts and automated systems are often employed to optimize the reaction process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine or morpholine rings, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential as a pharmacophore in drug design, particularly for developing treatments for neurological disorders and psychiatric conditions.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and morpholine rings can mimic natural substrates or ligands, allowing the compound to bind to these targets and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine-Methanone Derivatives
Functional and Pharmacological Implications
- Lipophilicity vs. Solubility : The 3,5-dimethylphenyl group in the target compound increases lipophilicity compared to methoxy-substituted analogues (e.g., dimethoxyphenyl derivatives in ), which may reduce aqueous solubility but enhance membrane permeability. Morpholine, a common solubilizing group, is retained in both the target and the triazine-containing compound .
- Biological Activity : Pyridine-substituted piperazines (e.g., ) are often associated with serotonin or dopamine receptor modulation, while trifluoromethyl groups (e.g., in letermovir ) improve metabolic stability and target affinity.
Biological Activity
The compound [4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 250.35 g/mol. The structure consists of a piperazine ring substituted with a dimethylphenyl group and a morpholine moiety linked to a carbonyl group.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylphenylpiperazine with morpholine derivatives under controlled conditions. Various methodologies have been explored, including:
- Direct coupling : Using coupling agents to facilitate the formation of the morpholine linkage.
- Cyclization reactions : Involving intermediates that lead to the formation of the piperazine and morpholine rings.
Antitumor Activity
Research indicates that piperazine derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism is believed to involve interference with cell cycle progression and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 5.0 | Cell cycle arrest |
| HCT116 | 7.5 | Apoptosis induction |
Antimicrobial Activity
Piperazine derivatives have also demonstrated antimicrobial properties against a range of bacterial strains. The compound's efficacy has been evaluated through Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bacteriostatic |
| Pseudomonas aeruginosa | 25 | Bactericidal |
The antimicrobial mechanism often involves disruption of bacterial cell membranes and inhibition of protein synthesis pathways.
Case Studies
-
Case Study on Antitumor Efficacy :
A study published in Drug Target Insights evaluated the effects of various piperazine derivatives on tumor growth in vivo. The results indicated that this compound significantly reduced tumor size in xenograft models compared to control groups, suggesting its potential as an anticancer agent. -
Antimicrobial Evaluation :
In another investigation, the compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results showed that it had comparable efficacy to established antibiotics like vancomycin, highlighting its potential as a novel antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The piperazine ring is crucial for interaction with biological targets.
- The dimethylphenyl group enhances lipophilicity, improving membrane permeability.
- The morpholine moiety contributes to binding affinity with receptors involved in cell signaling pathways.
Q & A
Q. What are the key synthetic pathways for [4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone?
Answer: Synthesis typically involves multi-step reactions, including:
- Condensation reactions between morpholine and piperazine rings to form the carbonyl linkage.
- Functional group modifications , such as introducing the 3,5-dimethylphenyl substituent via nucleophilic substitution or coupling reactions.
- Purification steps using column chromatography or recrystallization to isolate the final product .
Example workflow:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Condensation | DCC/DMAP, anhydrous DCM | Form morpholine-piperazine carbonyl bond |
| 2 | Substitution | 3,5-Dimethylphenyl halide, base (e.g., K₂CO₃) | Introduce aromatic substituent |
| 3 | Purification | Silica gel chromatography (hexane:EtOAc) | Isolate pure compound |
Q. How is the compound characterized post-synthesis?
Answer: Characterization involves:
- Spectroscopic Analysis :
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE : Lab coat, gloves, and safety goggles to avoid skin/eye contact (similar piperazine derivatives cause irritation) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
- Storage : In airtight containers at –20°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods optimize synthesis or predict reactivity?
Answer:
- Artificial Force Induced Reaction (AFIR) : Predict reaction pathways for morpholine-piperazine coupling, optimizing solvent (e.g., DCM vs. THF) and catalyst efficiency .
- DFT Calculations : Model transition states for substituent introduction (e.g., energy barriers for 3,5-dimethylphenyl addition) .
- Molecular Dynamics : Simulate solubility in aqueous buffers (logP ~2.5 inferred from analogs) to guide formulation .
Q. How can structural-activity relationships (SAR) guide pharmacological potential?
Answer: Key structural features and their roles:
Validation : Use in vitro assays (e.g., radioligand binding for receptor affinity) and MD simulations to correlate substitutions with activity .
Q. How to resolve contradictions in experimental data (e.g., conflicting bioassay results)?
Answer:
- Purity Validation : Re-run HPLC (≥95% purity) and HRMS to exclude impurities .
- Assay Reproducibility : Test under standardized conditions (e.g., pH 7.4 buffer, 37°C) across multiple labs.
- Structural Confirmation : Re-analyze crystallography data (SHELXL refinement) to rule out polymorphic variations .
- Cross-disciplinary Collaboration : Combine biochemical data with computational docking to identify false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
